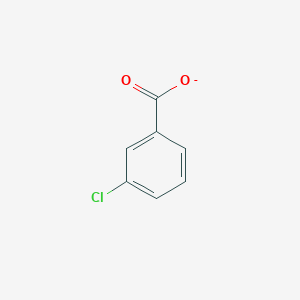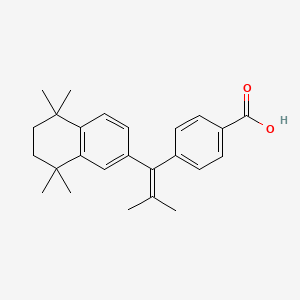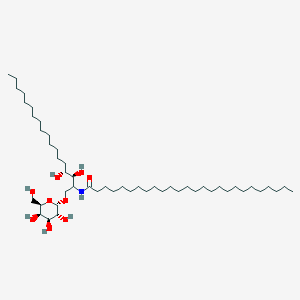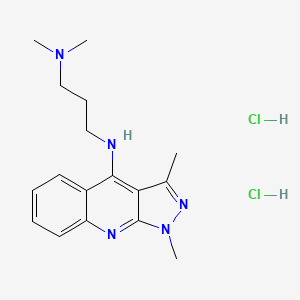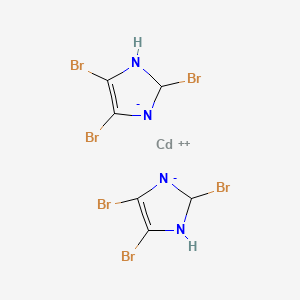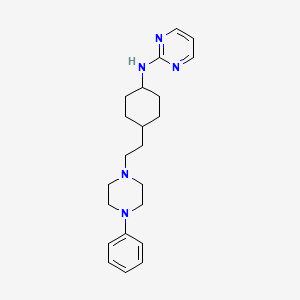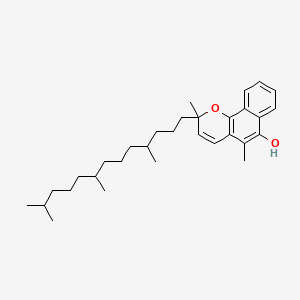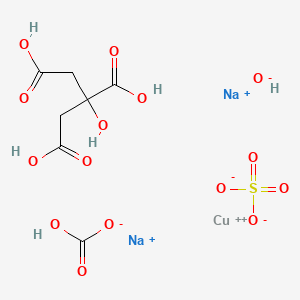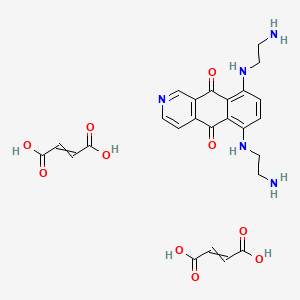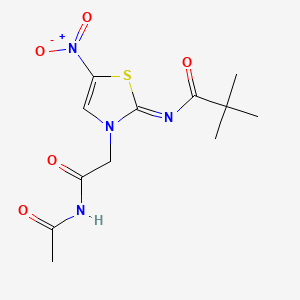
BW 484C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BW 484C: is a chemical compound with the molecular formula C12H16N4O5S and a molecular weight of 328.34424 g/mol . It is known for its unique structure, which includes a thiazole ring and nitro group, making it a compound of interest in various scientific research fields.
Preparation Methods
The preparation of BW 484C involves several synthetic routes and reaction conditions. One common method includes the reaction of appropriate thiazole derivatives with nitro compounds under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
In industrial production, the synthesis of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
BW 484C undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of sulfoxides or sulfones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to enhance the reaction rate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BW 484C has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various diseases.
Mechanism of Action
The mechanism of action of BW 484C involves its interaction with specific molecular targets and pathways. The nitro group in this compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring in this compound also plays a crucial role in its activity by binding to specific enzymes or receptors, thereby modulating their function .
Comparison with Similar Compounds
BW 484C can be compared with other similar compounds, such as:
2-(5-nitro-2-(pivaloylimino)-4-thiazoline-3-yl)diacetamide: This compound shares a similar thiazole ring structure and nitro group, but differs in its substituents and overall molecular structure.
Properties
CAS No. |
34431-70-4 |
|---|---|
Molecular Formula |
C12H16N4O5S |
Molecular Weight |
328.35 g/mol |
IUPAC Name |
N-[3-(2-acetamido-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16N4O5S/c1-7(17)13-8(18)5-15-6-9(16(20)21)22-11(15)14-10(19)12(2,3)4/h6H,5H2,1-4H3,(H,13,17,18) |
InChI Key |
RFVGMQXLGHBXID-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)CN1C=C(SC1=NC(=O)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(=O)CN1C=C(SC1=NC(=O)C(C)(C)C)[N+](=O)[O-] |
Synonyms |
2-(5-nitro-2-(pivaloylimino)-4-thiazoline-3-yl)diacetamide BW 484 C BW 484C BW-484C BW484C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)
![1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea](/img/structure/B1228882.png)
![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)
